molecular formula C11H5F4NO2S B1629121 4-(Benzenesulfonyl)-2,3,5,6-tetrafluoropyridine CAS No. 23449-67-4

4-(Benzenesulfonyl)-2,3,5,6-tetrafluoropyridine

Cat. No. B1629121
CAS RN: 23449-67-4
M. Wt: 291.22 g/mol
InChI Key: HZNNNQUIKJUUOW-UHFFFAOYSA-N
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Description

Sulfonyl fluorides are a class of organic compounds that contain a sulfur-fluorine bond. They have emerged as a significant functional group with diverse applications . They are used as electrophilic warheads by both medicinal chemists and chemical biologists .


Synthesis Analysis

The synthesis of sulfonyl fluorides has seen significant advancements in recent years. New synthetic approaches that start with sulfur-containing substrates include the activation of sulfonamides using pyrilium salts, the deoxygenation of sulfonic acids, and the electrochemical oxidation of thiols .


Molecular Structure Analysis

The molecular structure of sulfonyl fluorides is characterized by a sulfur-fluorine bond. The geometry around the sulfur atom is typically tetrahedral .


Chemical Reactions Analysis

Sulfonyl fluorides are known for their reactivity and stability. They are resistant to hydrolysis under physiological conditions, which has provided opportunities for synthetic chemists . They react with compounds containing reactive N-H and O-H bonds .

Scientific Research Applications

Fluorescent Probes in Chemical Biology

“4-(Benzenesulfonyl)-2,3,5,6-tetrafluoropyridine” can be used in the development of fluorescent probes, which are powerful tools with vast potential for application in chemical biology . The specific characteristics of the main group of fluorophores, coupled with the development of new techniques, have boosted their investigation in various research areas .

Drug Discovery

Fluorescent probes, which can be developed using “4-(Benzenesulfonyl)-2,3,5,6-tetrafluoropyridine”, are widely used in drug discovery . They can be used to study the subcellular localization and mechanisms of action of bioactive compounds .

Cell Imaging

Fluorescent probes developed using “4-(Benzenesulfonyl)-2,3,5,6-tetrafluoropyridine” can be used in cell imaging . They can help visualize the structure and function of cells in a non-invasive manner .

Environmental Analysis

Fluorescent probes can also be used in environmental analysis . They can help detect and quantify the presence of specific molecules in environmental samples .

Medical Applications

In the medical field, fluorescent probes developed using “4-(Benzenesulfonyl)-2,3,5,6-tetrafluoropyridine” can be used in various applications . For example, they can be used to detect and monitor disease progression .

Pharmaceutical Intermediates

“4-(Benzenesulfonyl)-2,3,5,6-tetrafluoropyridine” can be used as a pharmaceutical intermediate . For example, it can be used to produce other compounds with medicinal properties .

Treatment of Acute Respiratory Distress Syndrome (ARDS)

Compounds derived from benzenesulfonic acid, such as “4-(Benzenesulfonyl)-2,3,5,6-tetrafluoropyridine”, can be used in the development of treatments for ARDS . They can be used to inhibit human neutrophil elastase (hNE), a key enzyme involved in the progression of ARDS .

Mechanism of Action

Target of Action

The primary targets of 4-(Benzenesulfonyl)-2,3,5,6-tetrafluoropyridine are likely to be serine proteases . These enzymes play a crucial role in various biological processes, including digestion, immune response, blood coagulation, and cell signaling .

Mode of Action

4-(Benzenesulfonyl)-2,3,5,6-tetrafluoropyridine, similar to other sulfonyl fluorides, is expected to act as an irreversible inhibitor of its target enzymes . It achieves this by forming a covalent bond with the hydroxyl group of the active site serine residue, thereby preventing the enzyme from interacting with its natural substrates .

Biochemical Pathways

While the specific biochemical pathways affected by 4-(Benzenesulfonyl)-2,3,5,6-tetrafluoropyridine are not explicitly mentioned in the search results, it can be inferred that the compound would impact pathways involving its target enzymes, i.e., serine proteases. For instance, it could influence the complement system and coagulation cascade in the immune and circulatory systems, respectively .

Pharmacokinetics

It’s worth noting that the compound’sbioavailability , distribution , metabolism , and excretion would be crucial factors determining its overall effect in the body .

Result of Action

The primary result of the action of 4-(Benzenesulfonyl)-2,3,5,6-tetrafluoropyridine is the inhibition of serine proteases . This could lead to a decrease in the breakdown of specific proteins, potentially impacting various biological processes where these enzymes play a role .

Action Environment

The action, efficacy, and stability of 4-(Benzenesulfonyl)-2,3,5,6-tetrafluoropyridine could be influenced by various environmental factors. These might include the pH and temperature of the biological environment, the presence of other interacting molecules, and the specific cellular context .

Safety and Hazards

Sulfonyl fluorides can pose various safety hazards. They can cause severe skin burns and eye damage. They are also harmful if swallowed .

Future Directions

Research into sulfonyl fluorides is ongoing, with new synthetic methods being developed. This includes the advent of sulfur (VI)-fluoride exchange (SuFEx) processes as transformations with click-like reactivity . Future research will likely continue to explore the diverse applications of these intriguing functional groups.

properties

IUPAC Name

4-(benzenesulfonyl)-2,3,5,6-tetrafluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5F4NO2S/c12-7-9(8(13)11(15)16-10(7)14)19(17,18)6-4-2-1-3-5-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZNNNQUIKJUUOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=C(C(=NC(=C2F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5F4NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90631387
Record name 4-(Benzenesulfonyl)-2,3,5,6-tetrafluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90631387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Benzenesulfonyl)-2,3,5,6-tetrafluoropyridine

CAS RN

23449-67-4
Record name 4-(Benzenesulfonyl)-2,3,5,6-tetrafluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90631387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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